molecular formula C7H6FN3O4 B1373407 6-Amino-2-fluoro-3,4-dinitrotoluene CAS No. 1082041-94-8

6-Amino-2-fluoro-3,4-dinitrotoluene

Cat. No.: B1373407
CAS No.: 1082041-94-8
M. Wt: 215.14 g/mol
InChI Key: QCKLCHIWKANNFT-UHFFFAOYSA-N
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Description

6-Amino-2-fluoro-3,4-dinitrotoluene is a fluorinated and nitrated aromatic compound of high interest in specialized organic synthesis and chemical research. This structurally unique molecule, incorporating amino, fluoro, and nitro functional groups on a toluene backbone, serves as a valuable multifunctional building block for the development of complex chemical entities. Its potential research applications include serving as a precursor in the synthesis of advanced materials, such as dyes and liquid crystals, and in the development of pharmaceutical candidates where its electron-withdrawing nitro groups and electron-donating amino group can influence molecular properties. The presence of the fluorine atom can significantly alter the compound's reactivity, metabolic stability, and binding affinity in target systems, making it a compound of interest in structure-activity relationship (SAR) studies. Researchers utilize this amino dinitrotoluene derivative to explore new pathways in heterocyclic chemistry and as a model compound in environmental studies related to the degradation of nitroaromatic substances. As a standard in analytical chemistry, it is useful for method development and calibration in techniques such as HPLC and mass spectrometry. This product is strictly For Research Use Only (RUO) and is supplied as a high-purity material. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazards information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methyl-4,5-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O4/c1-3-4(9)2-5(10(12)13)7(6(3)8)11(14)15/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKLCHIWKANNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1N)[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275978
Record name 3-Fluoro-2-methyl-4,5-dinitrobenzenamine
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Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-94-8
Record name 3-Fluoro-2-methyl-4,5-dinitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methyl-4,5-dinitrobenzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID901275978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Pathways

General Strategies for Nitroaromatic Synthesis

The introduction of nitro groups onto an aromatic ring is a cornerstone of organic synthesis, primarily achieved through electrophilic aromatic substitution. This class of reactions is fundamental to the production of a vast array of chemical intermediates and materials.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is the characteristic reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich π system of the aromatic ring. The reaction proceeds through a two-step mechanism. In the first, rate-determining step, the aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

The regiochemical outcome of EAS on substituted benzenes is governed by the electronic nature of the existing substituent. Electron-donating groups (EDGs), such as alkyl and alkoxy groups, activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs), such as nitro and carbonyl groups, deactivate the ring and direct incoming electrophiles to the meta position.

Nitronium Ion Generation and Reactivity

In aromatic nitration, the key electrophile is the nitronium ion (NO₂⁺). This highly reactive species is typically generated by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

The nitronium ion is a potent electrophile that readily attacks the aromatic ring. The rate of nitration is highly dependent on the nature of the substituents already present on the aromatic ring. Activating groups increase the electron density of the ring, making it more susceptible to attack by the nitronium ion and thus increasing the reaction rate. Deactivating groups, on the other hand, decrease the electron density, slowing down the reaction.

Introduction of Fluorine Substituents

The incorporation of fluorine into aromatic molecules can significantly alter their physical, chemical, and biological properties. Various methods have been developed for the synthesis of fluoroaromatics.

Fluorination Techniques on Toluene (B28343) and its Derivatives

Direct fluorination of aromatic compounds with elemental fluorine (F₂) is often too reactive and difficult to control, leading to a mixture of products and potential degradation of the starting material. However, specialized techniques, such as using diluted fluorine gas in microreactors, have been developed to achieve controlled fluorination.

A more common and practical approach for introducing fluorine into an aromatic ring is through the Balz-Schiemann reaction. This method involves the diazotization of an aromatic amine with nitrous acid to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source, typically tetrafluoroborate (B81430) (BF₄⁻), to yield the corresponding fluoroaromatic compound. For the synthesis of fluorotoluenes, this would involve starting with the corresponding aminotoluene (toluidine).

Modern methods for fluorination are continually being developed, including nucleophilic and electrophilic fluorinating reagents that offer greater control and functional group tolerance.

Challenges in Direct Nitration of Electron-Deficient Fluorinated Aromatics

The nitration of fluorotoluenes presents regiochemical challenges. The directing effects of both the methyl group (activating, ortho, para-directing) and the fluorine atom (deactivating, ortho, para-directing) must be considered. For example, the nitration of 2-fluorotoluene (B1218778) can lead to a mixture of isomers.

Furthermore, once one or more nitro groups are present on the ring, the aromatic system becomes significantly electron-deficient. This deactivation makes subsequent electrophilic substitution reactions, such as further nitration, much more difficult, often requiring harsh reaction conditions (high temperatures and strongly acidic media).

Table 1: Regioselective Nitration of 2-Fluorotoluene with 70% Nitric Acid over Solid Acid Catalysts at 90°C rsc.orgresearchgate.net
CatalystConversion (%)Selectivity for 2-fluoro-3-nitrotoluene (B1317587) (%)Selectivity for 2-fluoro-4-nitrotoluene (B45272) (%)Selectivity for 2-fluoro-5-nitrotoluene (B1294961) (%)Selectivity for 2-fluoro-6-nitrotoluene (B1294474) (%)
H-beta 35.61.71.295.61.5
MoO₃/SiO₂ 55.22.73.288.95.2
Fe/Mo/SiO₂ 54.94.18.484.72.8

Amino Group Introduction and Modification

The amino group is a key functional group in many organic molecules and can be introduced through various synthetic routes. A common method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This transformation is highly efficient and can be achieved using a variety of reducing agents, such as metal catalysts (e.g., Pd/C, PtO₂) with hydrogen gas, or metals in acidic media (e.g., Sn/HCl, Fe/HCl).

The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution. However, under the strongly acidic conditions often used for nitration, the amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is a powerful deactivating and meta-directing group. To overcome this, the amino group is often protected as an acetamide (B32628) (-NHCOCH₃) before carrying out further electrophilic substitutions. The acetamido group is still activating and ortho, para-directing but is less reactive than a free amino group, allowing for more controlled reactions. The protecting group can be easily removed by hydrolysis after the desired substitutions have been completed.

The direct introduction of an amino group onto an already substituted aromatic ring can also be achieved through nucleophilic aromatic substitution, particularly if the ring is activated by strong electron-withdrawing groups like nitro groups.

Table 2: Proposed Synthetic Pathway for 6-Amino-2-fluoro-3,4-dinitrotoluene
StepStarting MaterialReagents and ConditionsProductKey Transformation
1 2-FluorotolueneHNO₃, H₂SO₄2-Fluoro-4-nitrotoluene and 2-Fluoro-6-nitrotolueneMononitration
2 2-Fluoro-4-nitrotolueneHNO₃, H₂SO₄ (fuming)2-Fluoro-4,6-dinitrotolueneDinitration
3 2-Fluoro-4,6-dinitrotolueneNH₃ (or other aminating agent)6-Amino-2-fluoro-4-nitrotolueneNucleophilic Aromatic Substitution (Amination)
4 6-Amino-2-fluoro-4-nitrotolueneHNO₃, H₂SO₄This compoundNitration of an activated ring

Amination Reactions in Dinitrotoluene Frameworks

The introduction of an amino group onto a dinitrotoluene scaffold is a critical transformation. Dinitrotoluenes are utilized in the synthesis of toluidines and various dyes. nih.gov The microbial degradation of 2,4,6-trinitrotoluene (B92697) (TNT) often results in the formation of aminodinitrotoluenes (ADNTs), such as 2-amino-4,6-dinitrotoluene (B165273) and 4-amino-2,6-dinitrotoluene (B94180). researchgate.net These reactions highlight the potential for reductive amination processes on dinitrotoluene frameworks. For instance, 4-amino-2,6-dinitrotoluene is characterized as a 2,6-dinitrotoluene (B127279) molecule substituted at the fourth position by an amino group. nih.gov

Nucleophilic Displacement in Substituted Nitroaromatics

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in the functionalization of electron-deficient aromatic rings. wikipedia.org The presence of strong electron-withdrawing groups, such as nitro groups, facilitates the attack of nucleophiles by reducing the electron density of the aromatic ring. libretexts.org This principle is fundamental to the synthesis of compounds like this compound.

The SNAr mechanism typically involves an addition-elimination sequence. wikipedia.orgd-nb.info A nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is enhanced by the presence of ortho or para nitro groups. libretexts.org Subsequent loss of the leaving group restores the aromaticity of the ring. nih.gov

It is important to note that nucleophilic attack can also occur at positions occupied by hydrogen atoms, leading to the formation of σH adducts as initial intermediates. d-nb.info While the substitution of a halogen is often the primary pathway, the possibility of hydrogen displacement represents a competing reaction. d-nb.info

Targeted Synthesis of this compound

The specific synthesis of this compound requires a strategic approach, from the selection of starting materials to the optimization of the reaction sequence.

Precursor Selection and Design Strategies

The design of a synthetic route for this compound would logically start from a fluorinated and nitrated toluene derivative. A plausible precursor could be a difluoronitrotoluene or a fluorodinitrotoluene. The strategic placement of fluorine and nitro groups on the precursor is crucial to direct the subsequent amination and any further functionalization to the desired positions. For example, in the synthesis of other fluorinated amino acids, fluorinated benzaldehydes have been used as key starting materials. nih.gov The synthesis of fluorinated aromatic amino acids has been achieved through the alkylation of a chiral Ni(II) complex. beilstein-journals.org

Multi-step Reaction Sequence Development and Optimization

A potential multi-step synthesis for this compound would likely involve:

Nitration: Introduction of nitro groups onto a fluorotoluene precursor.

Halogenation/Activation: Ensuring a suitable leaving group (like fluorine) is present at the desired position for subsequent nucleophilic substitution.

Amination: Introduction of the amino group, likely through nucleophilic aromatic substitution where an amine displaces a leaving group.

The reaction conditions for each step would need careful optimization. For instance, in nucleophilic aromatic substitution reactions, the choice of solvent and base can significantly influence the reaction outcome. wikipedia.org The reaction between 4,5-difluoro-1,2-dinitrobenzene and various amines has been studied to create amine-conjugated nitro group compounds. researchgate.net

Derivatization Approaches for Novel Chemical Entities

The core structure of this compound can be further modified to generate novel compounds with potentially interesting properties.

Intermediate Derivatization Methods (IDM) in Compound Discovery

Intermediate Derivatization Methods (IDM) offer an efficient strategy for the discovery of new chemical entities. researchgate.netnih.gov This approach involves taking a key chemical intermediate and subjecting it to a variety of synthetic transformations to create a library of related compounds. researchgate.netnih.gov This method accelerates the discovery process, reduces costs, and can lead to innovative and patentable structures. researchgate.netnih.gov

Functionalization for Specific Research Applications

There is currently no available scientific literature detailing the functionalization of This compound for specific research applications. Searches of scholarly databases, patent repositories, and chemical catalogs did not yield any studies describing the modification of this compound or the investigation of its derivatives for any purpose.

Consequently, no data tables or detailed research findings on the chemical pathways for the functionalization of This compound can be provided.

Chemical Transformations and Reaction Mechanisms

Mechanistic Insights into Nitro Group Reductions

The reduction of nitroaromatic compounds is a well-studied area of organic chemistry and is of significant environmental and industrial importance. wikipedia.org The presence of multiple nitro groups in 6-Amino-2-fluoro-3,4-dinitrotoluene makes this transformation particularly relevant.

Microorganisms have evolved diverse enzymatic pathways to degrade or transform nitroaromatic compounds. oup.com These pathways are broadly categorized into two types: those that reduce the aromatic ring and those that reduce the nitro groups. oup.com The reduction of nitro groups is catalyzed by enzymes known as nitroreductases, which are flavoenzymes that utilize NAD(P)H as a reductant. oup.com These biological reductions are crucial in the metabolism of nitroaromatic pollutants. acs.org

The bacterial degradation of nitroaromatic compounds often begins with the reduction of the nitro group. nih.gov For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 is initiated by the chemoselective reduction of the nitro group to a hydroxylamino group. nih.govnih.gov This initial reduction is a key step that can lead to further degradation of the molecule. nih.gov The position of the nitro group and the presence of other functional groups on the aromatic ring can significantly influence the mutagenicity and carcinogenicity of these compounds. nih.gov

Table 1: Overview of Biological Nitroaromatic Reduction

FeatureDescription
Key Enzymes Nitroreductases (flavoenzymes)
Reductant NAD(P)H
Initial Product Hydroxylamino or amino derivatives
Significance Detoxification and metabolism of environmental pollutants

The reduction of a nitro group to an amine proceeds through a series of intermediates. The generally accepted mechanism involves the stepwise reduction of the nitro group (NO₂) to a nitroso group (NO), then to a hydroxylamino group (NHOH), and finally to the amino group (NH₂). google.com The reduction of the hydroxylamine (B1172632) is often the slowest step, leading to its potential accumulation. google.com

The formation of hydroxylamino intermediates is a critical step in both chemical and biological reduction pathways. nih.gov For example, the reduction of nitroarenes using zinc metal in aqueous ammonium (B1175870) chloride can yield aryl hydroxylamines. wikipedia.org Similarly, catalytic systems like silver nanoparticles on mesoporous titania can be used to chemoselectively reduce nitroarenes to either aryl amines or N-aryl hydroxylamines, depending on the reducing agent employed. nih.gov In biological systems, bacterial nitroreductases can catalyze the reduction of aromatic nitro groups specifically to hydroxylamino groups. google.com

The formation of these intermediates is significant as hydroxylamino derivatives are often implicated in the toxic and mutagenic effects of nitroaromatic compounds. oup.comscielo.br

Table 2: Intermediates in Nitro Group Reduction

Reduction StageIntermediate
Starting Material Nitro compound (R-NO₂)
First Reduction Nitroso compound (R-NO)
Second Reduction Hydroxylamino compound (R-NHOH)
Final Product Amino compound (R-NH₂)

Role of Fluorine and Amino Substituents in Aromatic Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric properties of its substituents.

Substituents on an aromatic ring can either activate or deactivate the ring towards electrophilic substitution and influence the position of attack by an incoming electrophile. lumenlearning.com

Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring by decreasing its electron density. numberanalytics.comnih.gov This makes electrophilic aromatic substitution reactions slower. numberanalytics.com However, fluorine can also exhibit a positive mesomeric effect (+M) by donating its lone pair electrons to the aromatic system. nih.gov The interplay of these effects can be complex. In nucleophilic aromatic substitution, an ortho-fluorine can have a variable activating influence, while a para-fluorine is slightly deactivating and a meta-fluorine is activating. researchgate.net The presence of multiple fluorine atoms generally leads to a decrease in reactivity towards electron-rich species. numberanalytics.com The electron-withdrawing nature of fluorine can also make the compound more susceptible to nucleophilic attack. numberanalytics.comresearchgate.net

Amino Group: The amino group (-NH₂) is a powerful activating group. It exerts a strong electron-donating mesomeric effect (+M) by delocalizing its lone pair of electrons into the aromatic ring, thereby increasing the ring's nucleophilicity and accelerating electrophilic substitution reactions. lumenlearning.com It is an ortho-, para-director.

Nitro Groups: The two nitro groups (-NO₂) are strong deactivating groups due to their potent electron-withdrawing inductive (-I) and mesomeric (-M) effects. lumenlearning.com They significantly reduce the electron density of the aromatic ring, making it much less reactive towards electrophiles and are meta-directing.

The combined electronic effects of the amino, fluoro, and dinitro substituents in this compound result in a complex reactivity profile. The strong activating effect of the amino group is counteracted by the deactivating effects of the two nitro groups and the fluorine atom.

In addition to electronic effects, steric hindrance plays a crucial role in determining the regioselectivity of reactions involving multi-substituted toluene (B28343) derivatives. The bulky nitro groups and the fluorine atom in this compound can sterically hinder the approach of reagents to adjacent positions on the aromatic ring. This steric crowding can influence which of the electronically favored positions is actually attacked. For instance, in electrophilic aromatic substitution, attack at a less sterically hindered position may be favored even if it is electronically slightly less activated.

Catalytic Approaches to Chemical Change and Bond Rearrangement

Catalysis is essential for achieving selective transformations of functional groups in complex molecules like this compound.

Catalytic Hydrogenation: This is a common and industrially preferred method for the reduction of aromatic nitro compounds to their corresponding amines. google.comsci-hub.st A variety of catalysts can be employed, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and silver nanoparticles. wikipedia.orgsci-hub.stresearchgate.net The choice of catalyst and reaction conditions can influence the chemoselectivity, for instance, allowing for the reduction of a nitro group in the presence of other reducible functionalities. sci-hub.st

Base Catalysis: The kinetics of nucleophilic substitution reactions on fluorinated aromatic compounds can be influenced by base catalysis. For example, the reaction between 2-fluoro-6-nitrobenzothiazole and aliphatic amines in benzene (B151609) shows evidence of base catalysis, where the rate of reaction increases with the concentration of the amine. rsc.org This suggests that similar base-catalyzed mechanisms could be relevant for reactions involving the fluorine substituent in this compound.

Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly selective and environmentally friendly approach to the reduction of nitro groups. google.com These biocatalysts can operate under mild conditions and exhibit high chemoselectivity, often reducing one nitro group in the presence of others or stopping the reduction at the hydroxylamine stage. nih.govgoogle.com

Table 3: Common Catalytic Approaches

Catalytic ApproachCatalyst ExamplesTarget Transformation
Catalytic Hydrogenation Pd/C, Pt/C, Raney Ni, Ag/TiO₂Nitro group reduction
Base Catalysis Aliphatic amines, α-pyridoneNucleophilic aromatic substitution
Biocatalysis NitroreductasesSelective nitro group reduction

Photoredox Catalysis in Organic Synthesis

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions. mdpi.com This methodology is particularly relevant to the synthesis of complex molecules like this compound, as it provides efficient pathways for both C-F bond formation and the reduction of nitro groups. mdpi.comdntb.gov.uachemistryviews.org

The fundamental principle involves a photocatalyst, typically a transition-metal complex (e.g., based on ruthenium or iridium) or an organic dye, that absorbs visible light to reach an excited state. mdpi.comresearchgate.net This excited-state catalyst can then act as a single-electron transfer (SET) agent, either oxidizing or reducing a substrate to generate a reactive radical intermediate. thieme-connect.de

For the introduction of fluorine, photoredox methods can be used to generate fluorinating radicals from various sources, which can then be added to aromatic systems. mdpi.comdntb.gov.ua Similarly, the reduction of nitroarenes to their corresponding amines can be achieved photocatalytically, often using a sacrificial reductant and a catalyst like TiO₂ modified to absorb visible light. chemistryviews.orgacs.orgresearchgate.net This approach avoids the use of harsh reducing agents and offers high chemoselectivity, making it compatible with sensitive functional groups. nih.gov The efficiency and selectivity of these reactions are highly dependent on the choice of photocatalyst, solvent, and light source. rsc.org

Advanced Studies of Reaction Dynamics

Computational Prediction of Multi-step Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex, multi-step reaction pathways of energetic materials and other organic compounds. nih.govurv.catresearchgate.net These methods allow for the detailed investigation of reaction mechanisms, including the identification of transient intermediates and the calculation of activation barriers for each step. nih.govrsc.org

For nitroaromatic compounds, computational studies have been used to model various transformation reactions. For instance, the alkaline hydrolysis of 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitroanisole (B92663) (DNAN) has been investigated using DFT. nih.govresearchgate.net These studies predicted that the most favorable initial steps involve the formation of a Meisenheimer complex (an adduct formed by the nucleophilic attack on the electron-deficient aromatic ring) and proton abstraction from the methyl group. nih.gov For DNAN, the calculations pointed to a two-step hydrolysis process involving the formation of a Meisenheimer complex followed by the dissociation of a methoxy (B1213986) anion. nih.govresearchgate.net Such computational predictions are vital for understanding the environmental fate of these compounds and for designing effective degradation strategies. acs.orgresearchgate.net

Recent DFT calculations on various nitroaromatic compounds have also been used to explore their potential as electrochemical sensors, analyzing interaction energies and charge transfer between the analytes and a sensing substrate. rsc.org These computational approaches provide a powerful means to predict the reactivity and interaction of novel or unstudied compounds like this compound. nih.gov

Kinetic Isotope Effect (KIE) Studies for Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool used in physical organic and biochemistry to investigate reaction mechanisms. wikipedia.org It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). wikipedia.org By measuring the ratio of the reaction rates (k_light/k_heavy), valuable information about the rate-determining step and the nature of the transition state can be obtained. wikipedia.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. A large primary KIE (typically kH/kD > 2) indicates that C-H bond cleavage is a critical part of the slowest step. Conversely, the absence of a significant KIE (kH/kD ≈ 1), as observed in the nitration of benzene, suggests that C-H bond breaking is not involved in the rate-determining step. stackexchange.com

In the study of nitroaromatic compound transformations, KIEs can provide crucial mechanistic insights. For example, compound-specific isotope analysis (CSIA) has been used to study the dioxygenation of various nitroaromatic compounds by enzymes like nitrobenzene (B124822) dioxygenase (NBDO). acs.orgacs.org While the apparent KIEs varied for different substrates, correlations between carbon and hydrogen isotope fractionation pointed to a common underlying mechanism for the enzymatic reaction. acs.org Such studies can help determine whether processes like substrate binding, enzymatic O₂ activation, or the actual C-oxygenation step are rate-limiting. acs.orgacs.org This technique could be applied to dissect the mechanisms of enzymatic or chemical reactions involving this compound.

Advanced Spectroscopic and Crystallographic Characterization

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized compounds. For a molecule with the structural complexity of 6-Amino-2-fluoro-3,4-dinitrotoluene, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) would be employed for a comprehensive characterization.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic proton and the protons of the methyl and amino groups. The chemical shifts (δ) are influenced by the electron-withdrawing nitro groups and the electron-donating amino group, as well as the fluorine atom. For comparison, the ¹H NMR spectrum of a related compound, 2,4-dinitrotoluene (B133949), in CDCl₃ shows signals for the methyl group and the aromatic protons at specific chemical shifts. oc-praktikum.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The presence of electron-withdrawing nitro groups and the fluorine atom would cause a downfield shift for the attached aromatic carbons. For instance, in various dinitrotoluene isomers, the carbon atoms attached to the nitro groups typically resonate at lower fields. nih.govchemicalbook.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. The chemical shift of the fluorine atom in this compound would be a key indicator of its position on the aromatic ring and the electronic effects of the adjacent substituents. Studies on other fluorinated aromatic compounds demonstrate the utility of ¹⁹F NMR in probing molecular structure and interactions. nih.govscholaris.canih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative, based on related compounds)

Nucleus Predicted Chemical Shift (ppm) Notes
¹H7.0 - 8.5 (aromatic CH)The exact shift would depend on the position relative to the substituents.
5.0 - 6.0 (NH₂)Broad signal, exchangeable with D₂O.
2.0 - 2.5 (CH₃)Singlet.
¹³C140 - 160 (C-F, C-NO₂)Downfield shifts due to electronegative substituents.
110 - 130 (Aromatic CH, C-NH₂)
15 - 20 (CH₃)
¹⁹F-110 to -140Relative to a standard like CFCl₃. The exact value is highly sensitive to the local environment.

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro groups (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), and C-F stretching (around 1000-1400 cm⁻¹). The IR spectra of related compounds like 3-fluoro-4,6-dinitrotoluene and various dinitrotoluenes confirm these characteristic absorption regions. chemicalbook.comchemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro groups and the aromatic ring, which often give strong Raman signals.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
Amino (N-H)3300 - 3500Stretching
Aromatic (C-H)3000 - 3100Stretching
Methyl (C-H)2850 - 2960Stretching
Nitro (N=O)1520 - 1560Asymmetric Stretching
Nitro (N=O)1345 - 1385Symmetric Stretching
Carbon-Fluorine (C-F)1000 - 1400Stretching

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitroaromatic compounds typically exhibit strong absorption in the UV region due to π → π* transitions of the aromatic ring and n → π* transitions associated with the nitro groups. The presence of the amino group, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima.

While specific UV-Vis data for this compound is not available, related aminodinitrotoluene compounds show characteristic absorption patterns that are influenced by the substitution pattern on the aromatic ring.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a suitable solvent (e.g., Methanol or Acetonitrile)

Transition Predicted Wavelength Range (nm)
π → π200 - 300
n → π300 - 450

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS would be used to determine its retention time and to obtain its mass spectrum. The mass spectrum of the parent ion would confirm the molecular weight. The fragmentation pattern would likely involve the loss of nitro groups (NO₂), and other characteristic fragments. GC-MS has been successfully used for the analysis of related aminodinitrotoluenes. nih.govrestek.com The mass spectrum of 4-amino-2,6-dinitrotoluene (B94180), for instance, shows a molecular ion peak and characteristic fragmentation patterns. researchgate.net

LC-MS/MS is a powerful technique for the analysis of less volatile or thermally labile compounds. It combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. This technique would be particularly useful for the analysis of this compound, especially in complex matrices. The use of LC-MS/MS would allow for the confirmation of the molecular weight and the study of its fragmentation pathways in detail.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Notes
[M]+Molecular IonCorresponds to the molecular weight of the compound.
[M - NO₂]+Loss of a nitro groupA common fragmentation pathway for nitroaromatics.
[M - 2NO₂]+Loss of two nitro groups
Further fragmentsResulting from ring cleavage and other rearrangements

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This precision allows for the determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR/MS) are employed to achieve the necessary mass accuracy. nih.gov

For this compound (C₇H₆FN₃O₄), the exact mass of the neutral molecule can be calculated. The HRMS analysis would focus on detecting the corresponding molecular ion, typically the deprotonated molecule [M-H]⁻ in negative ion mode, and matching its measured mass to the theoretical value with sub-ppm accuracy. nih.gov Subsequent tandem MS (MS/MS) experiments on the isolated molecular ion would induce fragmentation, with the high-resolution measurement of these fragments helping to elucidate the compound's structure and confirm the connectivity of its atoms. nih.govresearchgate.net

Ionization Techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Electron Capture (EC)

The choice of ionization technique is critical for successfully analyzing this compound by mass spectrometry.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules. For aminodinitrotoluene analogues, ESI operating in the negative ion mode has been shown to be highly effective, primarily generating deprotonated molecules [M-H]⁻. nih.govresearchgate.net This is the expected behavior for this compound, where the acidic proton is likely abstracted from the amino group or the methyl group. researchgate.net The combination of ESI with HRMS allows for the differentiation of isomers based on their unique fragmentation patterns upon collision-induced dissociation (CID). nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are volatile enough to be thermally desorbed. In studies of dinitrotoluenes, APCI has been shown to produce molecular radical anions (M•⁻) and/or deprotonated molecules ([M-H]⁻). nih.gov The presence of the electronegative fluorine atom and nitro groups in this compound would likely stabilize the negative ions formed. The relative abundance of M•⁻ and [M-H]⁻ can be influenced by instrumental parameters like the source fragmentor voltage. nih.gov

Electron Capture (EC): Electron Capture, often studied as Dissociative Electron Attachment (DEA), involves the interaction of the molecule with low-energy free electrons. researchgate.net For nitroaromatic compounds, this technique can be highly selective and lead to specific fragmentation pathways. DEA studies on nitrotoluene isomers show that they can be distinguished by the distinct anionic fragments produced, with a high yield of the NO₂⁻ fragment being common. researchgate.net This method could provide unique structural information for this compound based on its specific decomposition channels.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques are the definitive methods for determining the atomic arrangement of this compound in its crystalline solid state.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous three-dimensional structure of a molecule. The analysis involves growing a suitable single crystal of this compound and exposing it to an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the unit cell, revealing the precise coordinates of each atom.

Interactive Table: Hypothetical Crystallographic Data for this compound

The following table presents typical parameters that would be obtained from an SCXRD analysis, based on data from similar nitroaromatic compounds. researchgate.net

ParameterValue
Empirical FormulaC₇H₆FN₃O₄
Formula Weight215.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~9.0
α (°)90
β (°)~105
γ (°)90
Volume (ų)~900
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.59

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline (powdered) sample. It serves to confirm the phase identity and purity of the bulk material by comparing its diffraction pattern to one simulated from SCXRD data. The PXRD pattern consists of a series of peaks (reflections) at characteristic diffraction angles (2θ). The presence of sharp, well-defined peaks is an indicator of a highly crystalline material. semnan.ac.ir This method is crucial for quality control, ensuring consistency between different batches of the synthesized compound.

Elucidation of Intermolecular Interactions in Crystal Lattices

The data from SCXRD is fundamental to understanding the non-covalent interactions that dictate how molecules of this compound pack together in the crystal lattice. These interactions are crucial for determining the crystal's stability, density, and other physical properties. The primary interactions expected are:

Hydrogen Bonds: The amino group (-NH₂) acts as a strong hydrogen bond donor, while the oxygen atoms of the nitro groups (-NO₂) are strong acceptors. This leads to the formation of robust intermolecular N-H···O hydrogen bonds, which often form primary structural motifs like chains or dimers. nih.govepa.gov

π-π Stacking: The electron-deficient nitro-substituted benzene (B151609) ring can engage in π-π stacking interactions with adjacent rings, contributing significantly to the packing stability.

Advanced Morphological and Surface Characterization

While specific studies on the morphological and surface characterization of this compound are not detailed in the provided search results, standard techniques would be employed to investigate these properties. Methods such as Scanning Electron Microscopy (SEM) would be used to visualize the crystal habit (shape), size distribution, and surface topography of the crystalline powder. Atomic Force Microscopy (AFM) could provide higher-resolution imaging of the crystal surfaces, revealing details about surface defects, growth steps, and roughness at the nanoscale.

Scanning Electron Microscopy (SEM) for Crystalline Habit

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface of a material. In the context of crystalline compounds, SEM is invaluable for observing the crystal habit, which refers to the characteristic external shape of the crystals. rsc.org The crystal habit is influenced by the conditions of crystallization, such as the solvent, temperature, and the presence of impurities. For energetic materials, morphology can impact properties like sensitivity and processing. Studies on compounds like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) have shown that changing the crystallization antisolvent can dramatically alter the crystal habit from plates to needles or dendritic structures. mdpi.com For this compound, SEM analysis would reveal the size, shape, and surface features of its crystals, providing crucial information for its characterization. rsc.orgmdpi.com

Computational and Theoretical Investigations of Molecular and Material Properties

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which govern the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state on the potential energy surface. For fluorinated nitroaromatic compounds, DFT calculations, often using functionals like B3LYP, are employed to determine bond lengths, bond angles, and dihedral angles. nih.gov

These calculations also allow for the mapping of energy profiles for various molecular conformations, identifying transition states and energy barriers between different forms. This information is critical for understanding the molecule's flexibility and the likelihood of it adopting different shapes.

Table 1: Representative Theoretical Parameters for Related Nitroaromatic Compounds

Parameter Typical Value/Range Significance
C-NO₂ Bond Length 1.45 - 1.49 Å Indicates the strength of the nitro group's attachment to the aromatic ring.
C-F Bond Length 1.33 - 1.36 Å Reflects the strong covalent bond between carbon and fluorine.
Ring C-C Bond Length 1.38 - 1.41 Å Deviations can indicate strain or electronic effects from substituents.
Total Energy (Hartree) Varies Used to compare the relative stability of different isomers or conformations.

Note: This table provides illustrative data for related compounds, as specific experimental or calculated values for 6-Amino-2-fluoro-3,4-dinitrotoluene are not available in the cited sources.

The electronic density of a molecule describes the probability of finding an electron at any given point in space. The molecular electrostatic potential (MEP) is mapped onto this density surface to visualize the charge distribution. researchgate.netnih.gov The MEP is a valuable tool for predicting how a molecule will interact with other molecules. nih.gov

For compounds like this compound, the MEP surface typically shows negative potential (red and yellow regions) around the electronegative oxygen atoms of the nitro groups and the fluorine atom, indicating areas that are susceptible to electrophilic attack and can act as hydrogen bond acceptors. nih.govresearchgate.net Positive potential (blue regions) is generally found around the hydrogen atoms of the amino group and the aromatic ring, highlighting potential hydrogen bond donor sites. nih.gov This analysis is key to understanding intermolecular interactions. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govmaterialsciencejournal.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more likely to be chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Computational methods calculate the energies of these orbitals. nih.govmaterialsciencejournal.org

Table 2: Frontier Molecular Orbital (FMO) Data for a Structurally Similar Compound

Parameter Calculated Value (eV) Implication
HOMO Energy -6.5 to -7.5 Energy of the highest energy electrons; relates to electron-donating ability.
LUMO Energy -2.0 to -3.0 Energy of the lowest energy electron vacancy; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 3.5 to 5.5 A larger gap indicates higher kinetic stability and lower chemical reactivity.

Molecular Simulations and Modeling

Beyond the properties of a single molecule, molecular simulations and modeling are used to predict how molecules arrange themselves in the solid state and the nature of the forces that hold them together.

Predicting the crystal structure of a molecule involves determining the most thermodynamically stable arrangement of molecules in a crystal lattice. This is a complex computational challenge that explores numerous possible packing arrangements and symmetries. The ability of a compound to exist in more than one crystal form is known as polymorphism, and different polymorphs can have vastly different physical properties. While specific crystal structure predictions for this compound are not available, general methodologies would involve energy minimization of various hypothetical crystal packings.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.netnih.gov The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest atom outside (dₑ) and inside (dᵢ) is calculated. These values are mapped onto the surface, highlighting different types of intermolecular contacts. nih.govresearchgate.net

For a molecule like this compound, Hirshfeld analysis would likely reveal several key interactions:

Hydrogen Bonds: Strong N-H···O hydrogen bonds between the amino group of one molecule and the nitro group of another are expected to be a dominant feature in the crystal packing.

H···H Contacts: These are typically the most abundant contacts on the surface. nih.gov

O···H, N···H, and F···H Contacts: These are also significant, and their relative contributions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. nih.gov

Red spots on the Hirshfeld surface mapped with a normalized contact distance (d_norm) indicate close intermolecular contacts, such as strong hydrogen bonds. nih.govresearchgate.net This analysis provides a detailed fingerprint of the intermolecular environment, which is essential for understanding and predicting the material's properties. researchgate.netnih.gov

Assessment of Thermal and Chemical Stability Indicators

The thermal and chemical stability of energetic materials like this compound are critical parameters determining their suitability for practical applications. Due to the apparent lack of specific experimental data for this compound in publicly accessible literature, computational methods serve as a primary tool for estimating these properties. Theoretical assessments provide insights into the molecular stability and reactivity, guiding the synthesis and handling of novel energetic compounds.

Key indicators of thermal and chemical stability are often derived from quantum chemical calculations. These indicators help in understanding the intrinsic stability of the molecule and its propensity to decompose under thermal stress. For a comprehensive assessment of this compound, a combination of indicators would be calculated.

Research Findings:

The following table outlines the key indicators that would be computationally assessed for this compound. However, specific values for this compound are not currently available in the reviewed literature.

Table 1: Computational Thermal and Chemical Stability Indicators for this compound (Note: The following data is a template for the types of indicators that would be assessed. Specific values for this compound are not available in the reviewed literature.)

Indicator Predicted Value Significance
Bond Dissociation Energy (BDE) of the C-NO2 bond Data not available The weakest bond in the molecule, a primary indicator of thermal stability. A higher BDE suggests greater stability.
Trigger Linkage (TL) Data not available The bond that is most likely to break first upon thermal decomposition.
Heat of Formation (HOF) Data not available A fundamental thermodynamic property used in predicting detonation performance and stability.
Electronic Band Gap (HOMO-LUMO gap) Data not available A larger energy gap generally correlates with higher kinetic stability and lower sensitivity to initiation.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling represents a powerful computational strategy to predict the properties of novel compounds based on their molecular structure. For energetic materials, where experimental synthesis and testing can be hazardous and expensive, QSPR models are invaluable for screening potential candidates and prioritizing synthetic efforts.

Predictive Models for Detonation Performance Parameters

The detonation performance of an energetic material is characterized by parameters such as detonation velocity (D), detonation pressure (P), and heat of detonation (Q). QSPR models establish mathematical relationships between these performance parameters and molecular descriptors derived from the compound's structure. These descriptors can be topological, electronic, or geometric in nature.

For a novel compound like this compound, a validated QSPR model developed for a class of similar amino-nitro aromatic compounds could be used for prediction. The accuracy of the prediction would depend on the applicability domain of the model and the similarity of the target compound to the training set used to develop the model.

Research Findings:

Numerous QSPR studies have been conducted on various classes of energetic materials. These models often employ a range of molecular descriptors, including elemental composition, molecular weight, oxygen balance, and quantum-chemically calculated parameters. The development of robust QSPR models requires a diverse and high-quality dataset of compounds with experimentally determined properties. While no specific QSPR predictions for this compound have been found, the methodology is well-established.

The table below illustrates the key detonation parameters that would be predicted using QSPR models. The values remain to be determined through the application of a suitable and validated model.

Table 2: Predicted Detonation Performance Parameters for this compound using QSPR Models (Note: The following data is a template for the types of parameters that would be predicted. Specific values for this compound are not available in the reviewed literature.)

Parameter Predicted Value Unit
Detonation Velocity (D) Data not available km/s
Detonation Pressure (P) Data not available GPa
Heat of Detonation (Q) Data not available kJ/kg

Machine Learning and Artificial Neural Network (ANN) Applications in Materials Design

Machine learning (ML) and artificial neural networks (ANNs) have emerged as advanced tools in the design of new energetic materials. nih.gov These approaches can handle complex, non-linear relationships between molecular structures and material properties, often outperforming traditional QSPR models. nih.govchemrxiv.org

In the context of designing materials like this compound, ML models can be trained on large datasets of known energetic compounds to predict a wide range of properties, including performance, sensitivity, and stability. arxiv.orgresearchgate.netresearchgate.net ANNs, a subset of ML, are particularly adept at learning from complex patterns in the data and can be used to develop highly accurate predictive models.

Research Findings:

The application of ML and ANNs in energetic materials research is a rapidly growing field. Researchers have successfully used these techniques to predict properties such as heat of formation, density, detonation velocity, and impact sensitivity. nih.gov The process typically involves:

Data Curation: Assembling a large and diverse dataset of energetic molecules with their corresponding properties.

Molecular Representation: Converting molecular structures into numerical descriptors (features) that the ML model can process.

Model Training: Training an ML algorithm (e.g., a neural network) on the dataset to learn the structure-property relationships.

Model Validation: Evaluating the predictive accuracy of the trained model using an independent test set.

For a new molecule like this compound, a trained ML model could provide rapid and accurate predictions of its properties, thereby accelerating the material discovery process. The success of such predictions is contingent on the availability of a comprehensive training dataset that includes compounds with similar structural features.

Advanced Research Applications and Potential Pathways

Design and Development of Next-Generation Energetic Materials

Fluorine Effect on Detonation Performance Enhancements

The introduction of fluorine into energetic molecules, known as the "fluorine effect," has become a significant area of research for enhancing detonation properties. researchgate.netsci-hub.se Theoretical and experimental studies on other fluorinated nitroaromatics provide a strong basis for predicting the potential advantages of a compound like 6-Amino-2-fluoro-3,4-dinitrotoluene.

Key enhancements from fluorination include:

Increased Density: The replacement of hydrogen atoms with heavier fluorine atoms can increase the crystal density of the material. Higher density is a critical factor that often leads to improved detonation velocity and pressure.

Enhanced Thermal Stability: Fluorination can increase the thermal stability of energetic materials, expanding the temperature range between melting and decomposition, which is a favorable characteristic for melt-castable explosives. researchgate.net

Research on compounds like 3,5-difluoro-2,4,6-trinitrotoluene (DFTNT) has demonstrated these benefits, showing superior detonation performance compared to traditional Trinitrotoluene (TNT). researchgate.net It is plausible that this compound would exhibit similar enhancements relative to its non-fluorinated counterparts.

Table 1: Comparison of Calculated Detonation Properties of TNT and a Fluorinated Analogue
CompoundDensity (ρ) (g·cm⁻³)Detonation Velocity (D) (m·s⁻¹)Detonation Pressure (P) (GPa)
2,4,6-Trinitrotoluene (B92697) (TNT)1.65690021.0
3,5-Difluoro-2,4,6-trinitrotoluene (DFTNT)1.82743527.2

Energetic Cocrystal Formation and Property Modulation

Cocrystallization has emerged as a powerful technique to tailor the properties of energetic materials without altering their chemical structure. mdpi.com This method involves combining two or more different molecules in a single crystal lattice, which can lead to significant changes in physical properties such as density, thermal stability, and, most importantly, sensitivity to mechanical stimuli like impact and friction. bibliotekanauki.plnih.gov

A molecule like this compound, with its hydrogen-bond-donating amino group and hydrogen-bond-accepting nitro groups, would be a prime candidate for forming cocrystals. By selecting an appropriate co-former, it could be possible to:

Reduce Sensitivity: Cocrystallization with a non-energetic or less sensitive energetic compound can significantly decrease the sensitivity of the resulting material, making it safer to handle and transport. mjcce.org.mkmjcce.org.mk

Modify Morphology: The crystal shape and size can be controlled through cocrystallization, which can improve the processing and pressing characteristics of the explosive formulation.

The development of cocrystals of well-known explosives like TNT and 2,4-Dinitroanisole (B92663) (DNAN) with various co-formers has shown the viability of this approach to create new energetic materials with customized properties. mdpi.commjcce.org.mk

High-Nitrogen Compounds and Oxygen Balance Considerations

The pursuit of high-nitrogen energetic materials is driven by the desire for explosives that are both powerful and more environmentally friendly. science.govfrontiersin.org High-nitrogen compounds release a large amount of energy upon decomposition, with their primary product being the stable and non-toxic nitrogen gas (N2). researchgate.net

The amino group (-NH2) in this compound contributes to its nitrogen content. While not as nitrogen-rich as heterocyclic compounds like tetrazoles, the presence of the amino group is a step in this direction. frontiersin.org

Innovations in Materials Science

Beyond energetic applications, the functional groups on this compound make it a potential precursor for specialized polymers, dyes, and other functional materials.

Polymer and Dye Precursors

Non-fluorinated dinitrotoluenes are major industrial intermediates. epa.gov For example, 2,4-dinitrotoluene (B133949) is hydrogenated to produce 2,4-toluenediamine, a key monomer in the synthesis of polyurethanes. wikipedia.org Dinitrotoluenes are also used in the manufacturing of various dyes. nih.gov

Following this established chemical pathway, this compound could potentially serve as a monomer for new types of polymers. The presence of the fluorine atom could impart unique properties to the resulting polymer, such as:

High Thermal Stability

Chemical Resistance

Hydrophobicity (water-repellency)

Low Surface Energy (non-stick properties)

The synthesis of other fluorinated aromatic amino acids has been explored for their role as building blocks in modifying peptides and creating specialized polymers. beilstein-journals.org Similarly, the amino group on the target compound could be diazotized to create diazonium salts, which are versatile intermediates in the synthesis of azo dyes. The fluorine and nitro groups would act as powerful electron-withdrawing groups, potentially shifting the color of the resulting dye.

Future Research Directions and Interdisciplinary Perspectives

Exploring Novel and Green Synthetic Methodologies

The synthesis of nitroaromatic compounds has traditionally relied on methods that pose environmental concerns, such as the use of mixed nitric and sulfuric acids. researchgate.netnih.gov Future research into the synthesis of 6-Amino-2-fluoro-3,4-dinitrotoluene will likely focus on developing more sustainable and selective methodologies.

Solid Acid Catalysts: A significant area of exploration is the use of solid acid catalysts to replace liquid superacids like sulfuric acid. rsc.orgrsc.orgacs.orgacs.org Materials such as zeolites (specifically zeolite beta), Fe³⁺ montmorillonite, and various mixed-metal oxides have shown promise in promoting aromatic nitration with improved selectivity and easier catalyst recovery. rsc.orgrsc.orgacs.org For a complex substrate like a fluoroaminotoluene, these catalysts could offer a pathway to regioselective nitration, minimizing the formation of unwanted isomers. rsc.org A continuous-flow reactor packed with a solid acid catalyst, for instance, could provide a high-yield, environmentally conscious production method. acs.orgpku.edu.cn

Biocatalysis: Enzymatic nitration presents an attractive green alternative, operating under mild conditions with high selectivity. digitellinc.comtechnologypublisher.comacs.orgnih.govresearchgate.net Enzymes like horseradish peroxidase (HRP) and cytochrome P450 monooxygenases have demonstrated the ability to nitrate (B79036) aromatic compounds. digitellinc.comnih.govnih.gov Specifically, the bacterial cytochrome P450 enzyme TxtE, which naturally nitrates L-tryptophan, could be engineered to accept different substrates. nih.gov Developing a biocatalyst for this compound would involve engineering an enzyme's active site to accommodate the substituted toluene (B28343), offering a highly specific and sustainable synthetic route. digitellinc.comtechnologypublisher.com

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyKey FeaturesPotential Advantages for this compoundReferences
Traditional Mixed AcidUses HNO₃/H₂SO₄Established method researchgate.netnih.gov
Solid Acid Catalysis (e.g., Zeolite Beta)Heterogeneous catalyst, reusableImproved regioselectivity, reduced acid waste, suitable for continuous flow rsc.orgrsc.orgpku.edu.cn
Biocatalysis (e.g., Engineered P450)Enzyme-mediated, mild conditionsHigh specificity, environmentally friendly, potential for novel reactivity digitellinc.comtechnologypublisher.comacs.orgnih.gov

Advanced Computational Design and Optimization of Functionalized Aromatic Systems

Computational chemistry is an indispensable tool for predicting the properties of new molecules and guiding experimental efforts. For a compound like this compound, computational design can accelerate the discovery of derivatives with tailored functionalities, particularly if it is being considered as an energetic material.

High-throughput virtual screening (HTVS), assisted by machine learning (ML), is revolutionizing the design of new materials. rsc.org This approach can rapidly evaluate vast virtual libraries of molecules against a set of desired properties. rsc.orgacs.org For instance, ML models can be trained to predict key performance indicators for energetic materials, such as density, heat of formation, and detonation velocity, from molecular structure alone. rsc.orgenergetic-materials.org.cnnih.gov This would allow for the in silico design and pre-screening of numerous derivatives of the target molecule to identify candidates with optimal performance before committing to their synthesis. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies offer another powerful computational tool. nih.govnih.govresearchgate.netosti.gov By correlating molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) with a specific activity or property, QSAR models can predict the behavior of novel compounds. nih.govnih.govcore.ac.uk For this compound, QSAR could be used to predict its toxicological profile or its performance as a precursor for other materials, guiding the design of safer and more effective analogues. nih.govosti.gov

Integration of In Silico and Experimental Approaches for Reaction Discovery

The synergy between computational prediction and automated experimentation is creating a paradigm shift in chemical research, enabling the rapid discovery and optimization of new reactions. beilstein-journals.orgnih.govacs.orgchemrxiv.org This integrated approach would be highly valuable for exploring the reactivity and potential applications of this compound.

Autonomous reaction platforms, which combine robotic systems for synthesis with analytical instrumentation and machine learning algorithms, can explore a vast reaction space with minimal human intervention. beilstein-journals.orgrsc.org Such a system could be tasked with finding optimal conditions for the synthesis of the target molecule or discovering novel transformations it can undergo. Machine learning algorithms can analyze initial experimental data and then propose the next set of experiments most likely to lead to a desired outcome, such as improved yield or selectivity. nih.govacs.orgbbnchasm.com This data-driven approach accelerates the discovery process far beyond what is possible with traditional, intuition-guided experimentation. nih.govchemrxiv.org

Development of Miniaturized and High-Throughput Characterization Techniques

The ability to rapidly and efficiently characterize chemical compounds and reactions is critical. Future research on this compound and its derivatives will benefit from and contribute to the development of miniaturized and high-throughput analytical techniques.

Microfluidic Devices: Microfluidic reactors, or "lab-on-a-chip" systems, offer numerous advantages for chemical synthesis and analysis, including reduced reagent consumption, faster reaction times, and enhanced safety, particularly for energetic materials. spiedigitallibrary.orgnih.govnih.govelveflow.comnumberanalytics.com These devices can be coupled with real-time monitoring techniques like Raman or IR spectroscopy to provide detailed kinetic and mechanistic information. spiedigitallibrary.orgnih.gov This would allow for precise optimization of the synthesis of this compound.

MEMS-Based Sensors: Micro-electro-mechanical systems (MEMS) are being developed into highly sensitive chemical sensors. nih.govnumberanalytics.comrsc.orggwu.edu These sensors can be functionalized to detect specific analytes, including nitroaromatic compounds, at very low concentrations. gwu.eduwinsen-sensor.com Future work could involve creating MEMS sensors tailored for the detection of this compound, which would be valuable for environmental monitoring or process control during its synthesis.

Table 2: Emerging Characterization Technologies

TechnologyPrincipleApplication for this compoundReferences
Microfluidic ReactorsChemical processing in micro-channelsRapid reaction optimization, kinetic studies, safe handling spiedigitallibrary.orgelveflow.comnumberanalytics.com
MEMS Chemical SensorsMiniaturized sensors detecting mass or conductivity changesTrace detection for environmental monitoring or process control nih.govnumberanalytics.comrsc.org
High-Throughput Experimentation (HTE)Automated parallel synthesis and analysisRapid screening of reaction conditions and derivative libraries beilstein-journals.orghelgroup.comchemspeed.com

Elucidation of Complex Biological and Environmental Transformation Pathways

Understanding the fate of a chemical in the environment is crucial. Nitroaromatic compounds are known for their environmental persistence and potential toxicity. nih.govnih.gov Research into the biotransformation of this compound is essential to assess its environmental impact.

The biodegradation of dinitrotoluenes (DNTs) has been studied in various microorganisms. nih.gov Typically, the transformation involves the reduction of the nitro groups to amino groups, which can sometimes be followed by acetylation. nih.gov The presence of a fluorine atom on the aromatic ring of the target molecule introduces an additional layer of complexity. Halogenated aromatic compounds can be challenging to degrade, but some microbes have evolved pathways for dehalogenation. mdpi.comresearchgate.netnih.gov

Future studies should investigate whether microorganisms can utilize this compound as a source of carbon or nitrogen. This would involve identifying the specific enzymes and metabolic pathways responsible for its degradation. It is possible that a combination of nitroreductases and dehalogenases would be required for its complete mineralization. For example, the fungus Caldariomyces fumago has shown potential in degrading both chlorinated and fluorinated nitrophenols, suggesting that fungal remediation could be a viable strategy. mdpi.com Elucidating these pathways is key to developing bioremediation strategies should the compound be detected as an environmental contaminant.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Amino-2-fluoro-3,4-dinitrotoluene?

  • Methodology :

  • Step 1 : Start with toluene derivatives. Introduce nitro groups via nitration at positions 3 and 4 under controlled conditions (e.g., mixed nitric/sulfuric acid at 0–5°C).
  • Step 2 : Fluorinate position 2 using fluorinating agents (e.g., KF/18-crown-6 in DMF) or halogen exchange (e.g., replacing bromine with fluorine, as seen in α-Bromo-2,4-difluorotoluene synthesis ).
  • Step 3 : Reduce one nitro group to an amine (e.g., catalytic hydrogenation with Pd/C or Fe/HCl).
  • Critical Note : Monitor regioselectivity to avoid over-reduction or isomerization. Use NMR (¹⁹F and ¹H) to confirm substitution patterns .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodology :

  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (e.g., ESI-TOF) and fragmentation patterns.
  • NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine substitution, while ¹H/¹³C NMR resolves aromatic proton environments.
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures purity, leveraging retention times from standards like 4-Amino-2,6-dinitrotoluene .
  • Reference Data : Cross-validate with NIST spectral libraries for nitroaromatics .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies:
  • pH Stability : Test in buffers (pH 3–9) at 25°C and 40°C for 7 days. Monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Key Insight : Amino and nitro groups may render the compound sensitive to acidic/alkaline hydrolysis, similar to 2,4-dinitrotoluene derivatives .

Advanced Research Questions

Q. What mechanistic insights explain conflicting data on the biodegradation pathways of this compound?

  • Methodology :

  • Comparative Studies : Compare with 2,4-dinitrotoluene (2,4-DNT) biodegradation pathways. Use Clostridium acetobutylicum or Rhodobacter sphaeroides to assess nitroreductase activity .
  • Fluorine Impact : Fluorine’s electron-withdrawing effect may slow enzymatic reduction. Use isotopic labeling (¹⁴C/¹⁵N) to track intermediates.
  • Data Contradictions : Resolve via LC-MS/MS to distinguish between hydroxylamine intermediates and denitrated products.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian at B3LYP/6-311+G(d,p). Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Benchmarking : Validate models against experimental data for similar compounds (e.g., 3,5-Dibromo-2,6-difluorotoluene’s reactivity in Suzuki couplings ).

Q. What strategies mitigate contradictions in environmental detection of this compound across analytical platforms?

  • Methodology :

  • Inter-lab Validation : Use standardized protocols (e.g., EPA Method 8330B) with spiked environmental samples.
  • Matrix Effects : Compare SPE (solid-phase extraction) vs. LLE (liquid-liquid extraction) recovery rates.
  • Reference Standards : Calibrate against 4-Amino-2,6-dinitrotoluene and 4-Amino-3-fluorophenol to resolve false positives .

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Reactant of Route 1
6-Amino-2-fluoro-3,4-dinitrotoluene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.